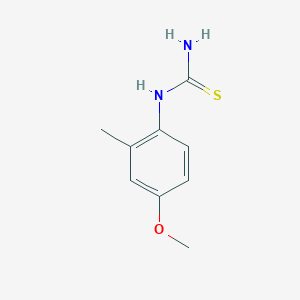
2,2-diethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is a derivative where two ethyl groups are attached to the second carbon of the piperazine ring
Mechanism of Action
Target of Action
2,2-Diethylpiperazine is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two opposing nitrogen atoms . Piperazine and its derivatives are known to have a wide range of biological and pharmaceutical activities . .
Mode of Action
Piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm
Biochemical Pathways
Piperazine and its derivatives are known to have a broad impact on various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds like piperazine are known to cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethylpiperazine typically involves the cyclization of appropriate diamine precursors. One common method is the reaction of ethylenediamine with ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the piperazine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts, such as zeolites or superacids, can enhance the efficiency of the cyclization process. Purification is often carried out by distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with ethyl groups.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
2,2-Diethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial processes.
Comparison with Similar Compounds
2,2-Dimethylpiperazine: Similar structure but with methyl groups instead of ethyl groups.
2,5-Diketopiperazine: Contains two amide linkages and is used in peptide synthesis.
1,4-Diazepane: Another six-membered ring with two nitrogen atoms but with different substitution patterns.
Uniqueness: 2,2-Diethylpiperazine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its dimethyl counterpart, the ethyl groups may provide different steric and electronic effects, leading to distinct properties and applications.
Properties
CAS No. |
153627-84-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



